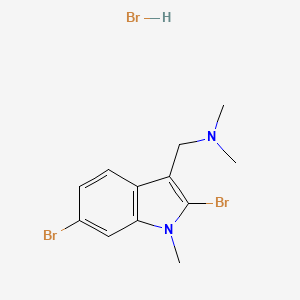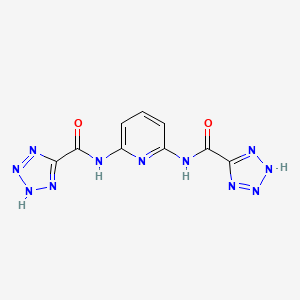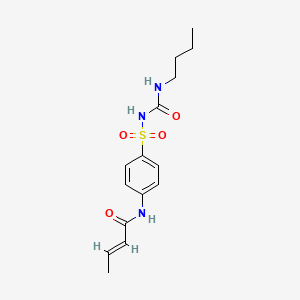
1-Butyl-3-(N-crotonylsulfanilyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotulin is a potent platelet glycoprotein Ib antagonist derived from the venom of the snake species Crotalus atrox. It has a molecular weight of 30 kD and is known for its ability to inhibit platelet aggregation, making it a significant compound in the study of thrombosis and hemostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:
Venom Extraction: The venom is collected from the snake.
Purification: The venom undergoes chromatographic techniques to isolate crotulin.
Characterization: The isolated compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Industrial Production Methods
Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.
Analyse Des Réactions Chimiques
Types of Reactions
Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.
Common Reagents and Conditions
The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:
Chromatographic solvents: For purification.
Buffers: To maintain pH during experiments.
Labeling agents: For detection in assays.
Major Products Formed
The major product of interest is crotulin itself, as it is isolated in its active form from the venom.
Applications De Recherche Scientifique
Crotulin has several significant applications in scientific research:
Thrombosis and Hemostasis: It is used to study platelet aggregation and the mechanisms of blood clot formation.
Drug Development: Crotulin serves as a lead compound for developing new antithrombotic agents.
Biological Studies: It helps in understanding the role of glycoprotein Ib in platelet function and its interactions with von Willebrand factor.
Mécanisme D'action
Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monocrotaline: Another compound derived from plant sources, known for its toxic effects and use in inducing pulmonary hypertension in animal models.
Uniqueness of Crotulin
Crotulin is unique due to its specific action on platelet glycoprotein Ib, making it a valuable tool in the study of platelet function and thrombosis. Unlike monocrotaline and crotaline, which have broader toxic effects, crotulin’s targeted mechanism provides a more precise approach to studying and potentially treating thrombotic disorders .
Propriétés
Numéro CAS |
52964-42-8 |
|---|---|
Formule moléculaire |
C15H21N3O4S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+ |
Clé InChI |
BICCHCKIEMMKBM-GQCTYLIASA-N |
SMILES isomérique |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C |
SMILES canonique |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
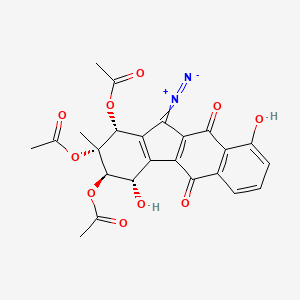
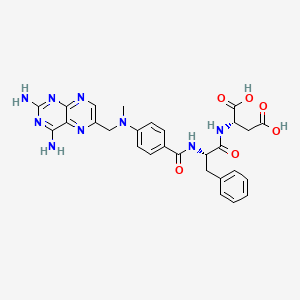

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


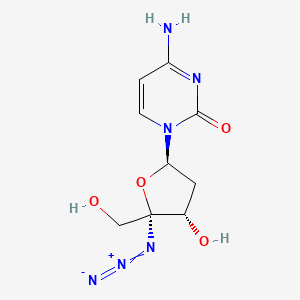
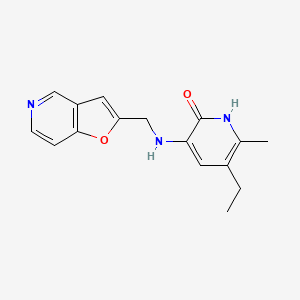

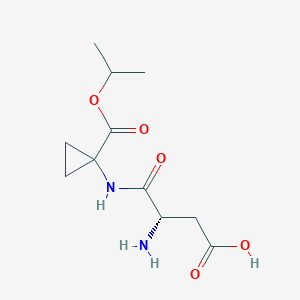
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
